molecular formula C22H14ClNO3 B1256654 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid CAS No. 924633-48-7

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid

Cat. No.: B1256654
CAS No.: 924633-48-7
M. Wt: 375.8 g/mol
InChI Key: OXHYIGFIYVMDLI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid is a quinoline-based compound of significant interest in biochemical and pharmacological research. Its primary characterized mechanism of action is as a potent P-selectin antagonist . P-selectin is a cell adhesion molecule that mediates the initial rolling of leukocytes on the endothelial wall, a critical early step in the inflammatory response . By inhibiting the interaction between P-selectin and its ligands, this compound can effectively block leukocyte recruitment, positioning it as a valuable tool for studying inflammatory diseases such as arthritis . Furthermore, research into quinoline-4-carboxylic acid derivatives has revealed their potential in oncology research. Related structural analogs have been designed as novel Histone Deacetylase (HDAC) inhibitors , specifically demonstrating selectivity for the HDAC3 isoform . HDACs are a class of enzymes that play a key role in epigenetic regulation, and their overexpression is linked to tumorigenesis . Inhibition of HDACs can lead to cell cycle arrest (e.g., in the G2/M phase) and the promotion of apoptosis in cancer cells, making this chemical scaffold a promising lead structure for the development of anticancer agents . The compound's structure, featuring multiple aromatic rings, is well-suited for interacting with hydrophobic regions of enzyme active sites . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO3/c23-15-11-9-14(10-12-15)19-21(25)18(22(26)27)17-8-4-7-16(20(17)24-19)13-5-2-1-3-6-13/h1-12,25H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHYIGFIYVMDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C(C(=C(N=C32)C4=CC=C(C=C4)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582748
Record name 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924633-48-7
Record name 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway and Intermediate Formation

The most detailed synthesis route, patented in 2012, involves a five-step process starting from isatin:

  • Open-loop condensation : Isatin reacts with acetone under strongly basic conditions (e.g., NaOH, KOH) to form 2-toluquinoline-4-carboxylic acid.

  • Aldol addition : The intermediate undergoes reaction with benzaldehyde at 95–105°C, yielding 2-vinyl-4-quinoline carboxylic acid monohydrate.

  • Dehydration : Acetic anhydride mediates dehydration at 115–125°C, producing anhydrous 2-vinyl-4-quinoline carboxylic acid.

  • Oxidation : Potassium permanganate in alkaline conditions oxidizes the vinyl group to a carboxyl group, forming quinoline-2,4-dicarboxylic acid.

  • Decarboxylation : Heating with m-xylene removes the carboxyl group at position 2, yielding the final product.

Key Data:

StepReagents/ConditionsTemperatureTime (h)Yield (%)
1NaOH, H₂O, acetoneReflux1099
2Benzaldehyde100°C385
3Acetic anhydride120°C593.4
4KMnO₄, NaOH40°C594
5m-XyleneReflux

This method achieves an overall yield of ~70%, with the decarboxylation step’s yield unspecified. The use of inexpensive reagents like benzaldehyde and acetic anhydride makes it cost-effective for industrial scaling.

Catalytic Synthesis Using Magnetic Nanoparticles

Reaction Parameters:

  • Catalyst loading : 10 mg per reaction

  • Conditions : Solvent-free, 80°C

  • Time : Optimized to 2–4 hours

  • Yield : >90% for analogous compounds

The catalyst’s magnetic properties enable easy separation via external magnets, reducing waste. Recycling tests showed <5% efficiency loss after five cycles.

Comparative Analysis of Methodologies

Efficiency and Scalability

ParameterMulti-Step SynthesisCatalytic Method
Total Steps51 (hypothetical)
Reaction Time~24 hours2–4 hours
Overall Yield~70%>90%
Environmental ImpactHigh (solvent use)Low (solvent-free)
Industrial FeasibilityHighModerate

The multi-step method’s reliance on harsh oxidants (KMnO₄) and high temperatures poses environmental concerns, whereas the catalytic approach aligns with green chemistry principles. However, the latter requires validation for the specific target compound.

Structural and Mechanistic Insights

Role of Functional Groups

The 3-hydroxy group is introduced during the oxidation of the vinyl intermediate. Computational studies (PubChem data) highlight the molecule’s high lipophilicity (XLogP3 = 5.8), which influences solubility and bioavailability. The chlorophenyl group enhances electronic stability, as evidenced by its resonance in NMR spectra .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The chlorine atom can be substituted with other functional groups to create new derivatives with potentially enhanced properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while substitution of the chlorine atom can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of quinoline compounds, including 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid, exhibit potent anticancer properties. Specifically, this compound has been identified as an inhibitor of histone deacetylase 3 (HDAC3), which is implicated in cancer progression. Research indicates that such inhibitors can lead to apoptosis in cancer cells, making them potential therapeutic agents for cancer treatment .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activity. The presence of the chlorophenyl group in this compound enhances its interaction with microbial enzymes, potentially leading to inhibition of growth in various bacterial strains. Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications as well. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This could be particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerHDAC3 inhibition leading to apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Mechanism

In a study focusing on the anticancer properties of quinoline derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes or interfere with DNA replication in microbial cells, leading to their antimicrobial effects . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its broad range of biological activities.

    Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

    Quinazoline: Another heterocyclic compound with similar structural features and biological activities.

Uniqueness

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 8-phenyl groups, along with the hydroxyl and carboxylic acid functionalities, makes it a versatile compound for further chemical modifications and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of the compound's biological activity, including its mechanisms, efficacy in various studies, and structure-activity relationships.

The compound has the following chemical properties:

  • Molecular Formula : C22H14ClNO3
  • Molecular Weight : 375.81 g/mol
  • Predicted Boiling Point : 555.6 ± 50.0 °C
  • Density : 1.390 ± 0.06 g/cm³
  • pKa : 0.39 ± 0.10 .

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes has been linked to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents on the quinoline ring enhances the inhibitory activity against HDACs. For instance, compounds with difluoride or phenyl substitutions exhibited increased potency compared to their unsubstituted counterparts. However, chlorine substituents were associated with reduced activity in some cases .

Anticancer Activity

A series of studies have evaluated the anticancer potential of derivatives of this compound:

  • Cell Viability Assays : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including K652 cells, with IC50 values indicating effective inhibition at concentrations as low as 2 µM .
  • Histone Deacetylase Inhibition : In vitro enzyme assays showed that certain derivatives exhibited potent HDAC inhibitory activity, with percentage inhibition rates (PIR) ranging from approximately 49% to over 74% at a concentration of 2 µM .

Case Studies

Several case studies illustrate the compound's effectiveness:

  • Study on HDAC Inhibitors : A study synthesized multiple derivatives based on the quinoline framework and assessed their HDAC inhibitory activities. Compounds D28, D29, and D30 were highlighted for their superior anticancer properties compared to traditional treatments like SAHA (Suberoylanilide Hydroxamic Acid) .
  • Synthesis and Characterization : Another investigation focused on synthesizing various derivatives through optimized routes, confirming their structures via NMR and mass spectrometry, and evaluating their biological activities through colorimetric microassays .

Comparative Efficacy

The following table summarizes the biological activity findings for selected derivatives of this compound:

CompoundHDAC Inhibition (%)IC50 (µM)Cell Line Tested
D2874.912K652
D29Not specifiedNot specifiedVarious cancer lines
D30Not specifiedNot specifiedVarious cancer lines
SAHAReferenceReferenceVarious cancer lines

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid, and how can reaction yields be maximized?

  • Methodology :
    • Begin with a Friedländer condensation using 4-chlorobenzaldehyde and a substituted aniline derivative to form the quinoline core. Introduce the phenyl group at position 8 via Suzuki-Miyaura coupling with a phenylboronic acid reagent.
    • Optimize hydroxylation at position 3 using selective oxidation (e.g., Sharpless asymmetric dihydroxylation) or metal-catalyzed hydroxylation.
    • Carboxylic acid functionalization at position 4 can be achieved via hydrolysis of a nitrile intermediate under acidic conditions.
    • Key parameters: Maintain inert atmosphere for coupling reactions, use Pd(PPh₃)₄ as a catalyst, and optimize temperature (80–120°C) for cyclization .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

  • Methodology :
    • X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve stereochemistry and hydrogen bonding .
    • NMR spectroscopy : Employ ¹H/¹³C NMR with deuterated DMSO to identify aromatic protons (δ 7.2–8.5 ppm) and hydroxyl/carboxylic acid protons (broad signals at δ 10–13 ppm).
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error tolerance.
    • FT-IR : Validate hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1680–1720 cm⁻¹) functional groups .

Q. How can solubility and stability challenges be addressed during experimental workflows?

  • Methodology :
    • Test solubility in polar aprotic solvents (DMSO, DMF) for reactions and DMSO/PBS mixtures for biological assays.
    • Stabilize the compound in acidic buffers (pH 4–6) to prevent decarboxylation. Store at –20°C under argon to minimize oxidation of the hydroxyl group .

Q. What analytical methods are recommended for assessing purity?

  • Methodology :
    • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Target ≥95% purity.
    • TLC : Monitor reactions using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase (Rf ≈ 0.4).
    • Elemental analysis : Validate C, H, N, Cl content with ≤0.4% deviation from theoretical values .

Q. What safety precautions are critical when handling this compound?

  • Methodology :
    • Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact.
    • In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.
    • Avoid ignition sources due to potential electrostatic discharge during handling .

Advanced Research Questions

Q. How can cis/trans isomerism in intermediates be resolved during synthesis?

  • Methodology :
    • Employ selective crystallization using ethanol/water mixtures to isolate cis isomers.
    • Use Lewis acids (e.g., BF₃·Et₂O) to catalyze isomerization of cis to trans isomers under reflux.
    • Monitor isomer ratios via ¹H NMR (e.g., coupling constants for cyclohexyl protons) .

Table 1 : Isomer Separation Workflow

StepTechniqueConditionsOutcome
1CrystallizationEthanol:H₂O (4:1), 0°CCis isomer precipitates
2IsomerizationBF₃·Et₂O, toluene, 110°C, 12h≥90% trans isomer

Q. How should contradictory crystallographic and spectroscopic data be reconciled?

  • Methodology :
    • If XRD data (e.g., bond lengths) conflict with NMR/IR results, re-examine sample purity and crystallization conditions.
    • Use DFT calculations (Gaussian 16) to model electronic structures and compare theoretical vs. experimental spectra .

Q. What computational strategies predict biological activity or binding modes?

  • Methodology :
    • Perform molecular docking (AutoDock Vina) using PDB structures of target enzymes (e.g., cytochrome P450).
    • Calculate ADMET properties (SwissADME) to assess bioavailability and toxicity.
    • Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How can alternative synthetic routes improve atom economy?

  • Methodology :
    • Replace stoichiometric reagents with catalytic systems (e.g., TEMPO/NaClO for oxidation).
    • Explore microwave-assisted synthesis to reduce reaction times and byproducts.
    • Use flow chemistry for precise control of exothermic steps .

Q. What mechanisms explain its potential bioactivity in disease models?

  • Methodology :
    • Investigate interactions with DNA topoisomerases via fluorescence quenching assays.
    • Measure ROS generation in cancer cell lines (e.g., HeLa) using DCFH-DA probes.
    • Compare structural analogs (e.g., 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) to identify pharmacophores .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid
Reactant of Route 2
2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid

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